

# Application of Dicreatine Malate in Metabolic Disorder Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dicreatine malate*

Cat. No.: *B8822164*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Metabolic disorders, including type 2 diabetes (T2D), are characterized by impaired insulin sensitivity and glucose metabolism. Creatine, a naturally occurring compound pivotal for cellular energy homeostasis, has emerged as a potential therapeutic agent in managing these conditions. While most research has focused on creatine monohydrate, alternative forms such as **dicreatine malate** are gaining interest. **Dicreatine malate** is a compound where two creatine molecules are bound to one molecule of malic acid. This formulation is suggested to offer enhanced solubility and bioavailability, potentially leading to improved absorption and reduced gastrointestinal discomfort.<sup>[1][2][3][4]</sup> Malic acid itself is an intermediate in the Krebs cycle, suggesting a potential synergistic role in cellular energy production.<sup>[2][3]</sup>

This document provides a comprehensive overview of the application of creatine, with a focus on **dicreatine malate** where information is available, in the research of metabolic disorders. It includes summaries of clinical findings, detailed experimental protocols, and diagrams of relevant biological pathways and workflows.

**Disclaimer:** The majority of clinical research on creatine and metabolic disorders has been conducted using creatine monohydrate. The quantitative data and detailed protocols provided herein are based on these studies. While **dicreatine malate** is proposed to have advantages in solubility and absorption, further specific research is needed to fully elucidate its efficacy and mechanisms in the context of metabolic disorders.

## Mechanism of Action in Metabolic Regulation

Creatine supplementation, particularly when combined with exercise, has been shown to improve glycemic control.<sup>[5]</sup> The primary proposed mechanism involves the enhancement of glucose uptake into skeletal muscle via the translocation of glucose transporter type 4 (GLUT-4) to the cell membrane.<sup>[5][6]</sup> This process appears to be mediated by the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.<sup>[5]</sup>

## Key Signaling Pathway: AMPK-Mediated GLUT-4 Translocation

Creatine supplementation may alter the cellular energy state, leading to the activation of AMPK. Activated AMPK can then promote the translocation of GLUT-4 vesicles to the sarcolemma, facilitating glucose transport into the muscle cell, independent of insulin signaling.<sup>[5][6]</sup>

## Creatine-Mediated Glucose Uptake Pathway

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of **dicreatine malate** in muscle glucose uptake.

## Quantitative Data from Clinical Studies

The following tables summarize the quantitative outcomes from key clinical trials investigating the effects of creatine supplementation (as monohydrate) on markers of metabolic disorders.

Table 1: Effects of Creatine Supplementation on Glycosylated Hemoglobin (HbA1c) in Type 2 Diabetes

| Study                              | Participant Group | Intervention                  | Duration | Baseline HbA1c (%) | Post-Intervention HbA1c (%) | Change in HbA1c (%) | p-value |
|------------------------------------|-------------------|-------------------------------|----------|--------------------|-----------------------------|---------------------|---------|
| Gualano et al. (2011)[7]<br>[8][9] | Type 2 Diabetes   | Creatine (5 g/day) + Exercise | 12 weeks | 7.4 ± 0.7          | 6.4 ± 0.4                   | -1.0                | p=0.004 |
| Gualano et al. (2011)[7]<br>[8][9] | Type 2 Diabetes   | Placebo + Exercise            | 12 weeks | 7.5 ± 0.6          | 7.6 ± 0.7                   | +0.1                | p=0.004 |

Table 2: Effects of Creatine Supplementation on Glucose Tolerance (Oral Glucose Tolerance Test - OGTT)

| Study                             | Participant Group       | Intervention                             | Duration | Outcome Measure                    | Result                                            | p-value |
|-----------------------------------|-------------------------|------------------------------------------|----------|------------------------------------|---------------------------------------------------|---------|
| Gualano et al. (2008)<br>[10][11] | Sedentary Healthy Males | Creatine (~10 g/day ) + Aerobic Training | 12 weeks | OGTT Area Under the Curve (AUC)    | Significant decrease vs. Placebo                  | p=0.034 |
| Gualano et al. (2011)<br>[7][8]   | Type 2 Diabetes         | Creatine (5 g/day ) + Exercise           | 12 weeks | Delta AUC of Glucose Concentration | -7790 ± 4600 (Creatine) vs. 2008 ± 7614 (Placebo) | p=0.05  |

Table 3: Effects of Creatine Supplementation on Insulin Resistance (HOMA-IR)

| Study                             | Participant Group       | Intervention                             | Duration      | Outcome Measure | Result                                |
|-----------------------------------|-------------------------|------------------------------------------|---------------|-----------------|---------------------------------------|
| Gualano et al. (2008)[10]<br>[11] | Sedentary Healthy Males | Creatine (~10 g/day ) + Aerobic Training | 12 weeks      | HOMA-IR         | No significant difference vs. Placebo |
| Oliveira et al. (cited in[12])    | Older Adults            | Creatine + Resistance Training           | Not Specified | HOMA-IR         | No differences observed               |

## Experimental Protocols

This section provides detailed protocols for key experiments used to assess the effects of **dicreatine malate** on metabolic parameters.

### Protocol 1: Oral Glucose Tolerance Test (OGTT)

**Objective:** To assess a subject's ability to clear a glucose load from the bloodstream, providing an indication of glucose tolerance.

**Materials:**

- 75g anhydrous glucose solution (e.g., Trutol®)
- Venipuncture equipment
- Fluoride oxalate tubes (grey top) for blood collection
- Centrifuge
- Plasma glucose analysis equipment (e.g., hexokinase method)

**Procedure:**

- Patient Preparation:
  - Subjects should consume an unrestricted diet with at least 150g of carbohydrates per day for 3 days prior to the test.[13][14]
  - Subjects must fast for 8-14 hours overnight before the test (water is permitted).[14][15]
  - Subjects should avoid vigorous exercise and smoking on the morning of and during the test.[13][14]
- Baseline Blood Sample (t=0):
  - Draw a fasting venous blood sample into a fluoride oxalate tube. This will be used to measure fasting plasma glucose and insulin.[15][16]
- Glucose Administration:
  - The subject should drink a 75g glucose solution over a 5-minute period.[13][16]
- Post-Load Blood Samples:
  - Draw subsequent venous blood samples at timed intervals. A standard OGTT involves a 2-hour post-load sample.[15] For more detailed analysis of glucose and insulin dynamics, samples can be taken at 30, 60, 90, and 120 minutes.[15]

- Sample Processing:
  - Centrifuge blood samples within 30-60 minutes of collection to separate plasma.[13][15]
  - Analyze plasma for glucose concentration.
- Data Analysis:
  - Calculate the Area Under the Curve (AUC) for glucose concentrations using the trapezoidal rule to quantify total glucose exposure over the test period.[11]

## Protocol 2: Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)

Objective: To quantify insulin resistance from fasting glucose and insulin levels.

Procedure:

- Sample Collection:
  - Use the fasting blood sample (t=0) collected during the OGTT protocol.
  - Ensure the patient has fasted for at least 8-10 hours.[17]
- Laboratory Analysis:
  - Measure fasting plasma glucose (mg/dL or mmol/L).
  - Measure fasting serum insulin ( $\mu$ U/L or mU/L).[18]
- Calculation:
  - Use the following formula to calculate the HOMA-IR score:[18][19]
    - Using mg/dL for glucose: 
$$\text{HOMA-IR} = [\text{Fasting Insulin } (\mu\text{U/L}) \times \text{Fasting Glucose } (\text{mg/dL})] / 405$$

- Using mmol/L for glucose:  $HOMA-IR = [\text{Fasting Insulin } (\mu\text{U/L}) \times \text{Fasting Glucose } (\text{mmol/L})] / 22.5$
- Interpretation:
  - A HOMA-IR score greater than 2-2.5 is generally indicative of insulin resistance, though optimal cutoffs can vary by population.[17][19]

## Protocol 3: Muscle Biopsy and GLUT-4 Translocation Analysis

Objective: To quantify the amount of GLUT-4 transporter at the muscle cell membrane as an indicator of glucose uptake capacity.

Workflow:

Muscle Biopsy and GLUT-4 Analysis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for analyzing GLUT-4 translocation in muscle biopsies.

Procedure (Immunofluorescence Method):

- Muscle Biopsy:
  - Obtain a percutaneous muscle biopsy from the vastus lateralis muscle under local anesthesia.[\[20\]](#)
  - Immediately freeze the tissue sample in isopentane cooled by liquid nitrogen and store at -80°C.
- Cryosectioning:
  - Cut frozen muscle samples into thin sections (e.g., 7 µm) using a cryostat.[\[20\]](#)
  - Mount the sections on glass slides.
- Immunofluorescence Staining:
  - Fix the muscle sections.
  - Incubate with primary antibodies: one targeting GLUT-4 and another targeting a plasma membrane marker like dystrophin.[\[20\]](#)
  - Wash and then incubate with corresponding fluorescently-labeled secondary antibodies.
- Confocal Microscopy:
  - Visualize the stained sections using a confocal microscope.[\[20\]](#)
- Image Analysis:
  - Quantify the colocalization of GLUT-4 (fluorescent signal 1) and dystrophin (fluorescent signal 2).[\[20\]](#)

- An increase in the Pearson's correlation coefficient between the two signals indicates increased translocation of GLUT-4 to the plasma membrane.[20][21]

## Conclusion

**Dicreatine malate** presents a promising area for research in the management of metabolic disorders, largely based on the established benefits of creatine monohydrate. The primary mechanism is believed to be an enhancement of muscle glucose uptake via an insulin-independent pathway involving AMPK activation and GLUT-4 translocation. While clinical data specific to **dicreatine malate** is currently lacking, its potential for improved solubility and absorption warrants further investigation. The protocols and data presented here, derived from creatine monohydrate studies, provide a solid foundation for designing future research to explore the specific effects of **dicreatine malate** on glycemic control and insulin sensitivity.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. fitcookie.co.uk [fitcookie.co.uk]
- 2. cardiffsportsnutrition.co.uk [cardiffsportsnutrition.co.uk]
- 3. Malate, monohydrate or other form of creatine? | OstroVit [ostrovit.com]
- 4. Creatine monohydrate or creatine malate - which form of creatine to choose? | Foodcom S.A. [foodcom.pl]
- 5. mdpi.com [mdpi.com]
- 6. consensus.app [consensus.app]
- 7. Creatine in type 2 diabetes: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Creatine in type 2 diabetes: a randomized, double-blind, placebo-controlled trial. | Semantic Scholar [semanticscholar.org]

- 10. Effects of creatine supplementation on glucose tolerance and insulin sensitivity in sedentary healthy males undergoing aerobic training - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Creatine Supplementation Combined with Exercise in the Prevention of Type 2 Diabetes: Effects on Insulin Resistance and Sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ruh.nhs.uk [ruh.nhs.uk]
- 15. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 16. testmenu.com [testmenu.com]
- 17. Understanding Your Insulin Resistance Score (HOMA IR) [nesaz.com]
- 18. 2.3. Fasting Blood Glucose, HbA1c, Fasting Insulin, and HOMA-IR Measurement [bio-protocol.org]
- 19. gpnotebook.com [gpnotebook.com]
- 20. Visualization and quantitation of GLUT4 translocation in human skeletal muscle following glucose ingestion and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Visualization and quantitation of GLUT4 translocation in human skeletal muscle following glucose ingestion and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Dicreatine Malate in Metabolic Disorder Research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8822164#application-of-dicreatine-malate-in-metabolic-disorder-research\]](https://www.benchchem.com/product/b8822164#application-of-dicreatine-malate-in-metabolic-disorder-research)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)